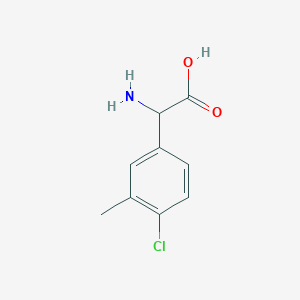

2-Amino-2-(4-chloro-3-methylphenyl)acetic acid

説明

特性

IUPAC Name |

2-amino-2-(4-chloro-3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJQIXJYDWABPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Friedel-Crafts Acylation Route

Principle:

This classical method involves acylation of 4-chloro-3-methylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3). The resulting 2-(4-chloro-3-methylphenyl)acetyl chloride or ester intermediate is then converted to the amino acid.

| Step | Description | Conditions |

|---|---|---|

| 1 | Acylation of 4-chloro-3-methylbenzene with chloroacetyl chloride | AlCl3 catalyst, anhydrous conditions, 0-50°C |

| 2 | Conversion of acyl chloride to amino acid | Hydrolysis with aqueous base (e.g., NaOH) followed by ammonolysis or direct amination |

- Straightforward reaction setup

- High regioselectivity due to directing effects of substituents

- Use of corrosive Lewis acid catalysts

- Generation of acidic waste requiring neutralization

Reductive Amination Route

Principle:

This method synthesizes the target amino acid via reductive amination of 4-chloro-3-methylbenzaldehyde with ammonia or ammonium salts and a mild reducing agent such as sodium cyanoborohydride (NaBH3CN).

| Step | Description | Conditions |

|---|---|---|

| 1 | Formation of imine intermediate from 4-chloro-3-methylbenzaldehyde and ammonia | Mild acidic or neutral pH, room temperature |

| 2 | Reduction of imine to amine | NaBH3CN, methanol or aqueous solvent, room temperature |

- Mild reaction conditions

- Avoids use of strong acids or bases

- Sodium cyanoborohydride is toxic and requires careful handling

- Requires pure aldehyde starting material

Hydrolysis of Esters or Acyl Chlorides

Principle:

Starting from esters or acyl chlorides of 2-(4-chloro-3-methylphenyl)acetic acid, hydrolysis under basic or acidic conditions yields the free amino acid.

| Step | Description | Conditions |

|---|---|---|

| 1 | Synthesis of ester or acyl chloride intermediate | From Friedel-Crafts acylation or other methods |

| 2 | Hydrolysis | NaOH or HCl aqueous solution, reflux or elevated temperature |

| 3 | Amination if necessary | Reaction with ammonia or amines |

- Well-established industrial process

- Allows purification via crystallization

- Requires isolation of intermediates

- Hydrolysis conditions must be optimized to avoid side reactions

Hydrolysis of Benzyl Cyanide Derivatives (Nitrile Hydrolysis)

Principle:

Chlorophenylacetic acid derivatives can be prepared by hydrolyzing chlorobenzyl cyanide compounds under acidic or basic conditions. This method is more common for related chlorophenylacetic acids but can be adapted for the amino acid derivative.

| Step | Description | Conditions |

|---|---|---|

| 1 | Preparation of chlorobenzyl cyanide | From chlorobenzyl chloride and cyanide sources |

| 2 | Acidic or alkaline hydrolysis of nitrile | 30-70% sulfuric acid or NaOH, 90-150°C |

| 3 | Isolation and purification | Crystallization, neutralization, washing |

- Uses relatively inexpensive starting materials

- Potential for continuous processing

- Harsh reaction conditions

- Catalyst and raw material recovery challenges

- Lower yields in some cases

Industrial Production Considerations

Industrial synthesis of 2-Amino-2-(4-chloro-3-methylphenyl)acetic acid typically employs large-scale reactors with optimized parameters for yield and purity. The Friedel-Crafts acylation followed by hydrolysis is favored due to its scalability. Process improvements focus on:

- Catalyst recovery and reuse

- Minimizing waste and environmental impact

- Controlling reaction temperature and pH to maximize product purity

Comparative Summary of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-chloro-3-methylbenzene, chloroacetyl chloride | AlCl3 (Lewis acid) | 0-50°C, anhydrous | High regioselectivity, scalable | Corrosive catalyst, waste issues |

| Reductive Amination | 4-chloro-3-methylbenzaldehyde, ammonia | NaBH3CN (reducing agent) | Mild, room temperature | Mild conditions, fewer byproducts | Toxic reagents, costly |

| Hydrolysis of Esters/Acyl Chlorides | Esters or acyl chlorides of phenylacetic acid | NaOH or HCl | Reflux, aqueous medium | Established industrial method | Requires intermediate isolation |

| Nitrile Hydrolysis | Chlorobenzyl cyanide derivatives | Sulfuric acid or NaOH | 90-150°C, acidic/basic | Inexpensive raw materials | Harsh conditions, lower yield |

Research Findings and Optimization Data

- Reaction Yields: Friedel-Crafts acylation typically achieves yields above 80% for the acylated intermediate, with overall yields for the amino acid around 70-75% after hydrolysis and purification.

- Catalyst Loading: Optimal AlCl3 loading is around 1.1 equivalents relative to chloroacetyl chloride to balance reactivity and minimize side reactions.

- Temperature Control: Maintaining 0-50°C during acylation prevents polyacylation and degradation of the aromatic ring.

- Purification: Crystallization from aqueous solvents after hydrolysis yields product with >98% purity suitable for pharmaceutical applications.

- Environmental Impact: Recent studies focus on replacing AlCl3 with greener catalysts or solid acid catalysts to reduce waste and improve sustainability.

化学反応の分析

Types of Reactions: 2-Amino-2-(4-chloro-3-methylphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group, resulting in 2-nitro-2-(4-chloro-3-methylphenyl)acetic acid.

Reduction: The compound can be reduced to form 2-amino-2-(4-chloro-3-methylphenyl)ethanol.

Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups, such as hydroxyl or methoxy groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: 2-nitro-2-(4-chloro-3-methylphenyl)acetic acid.

Reduction: 2-amino-2-(4-chloro-3-methylphenyl)ethanol.

Substitution: 2-amino-2-(4-hydroxy-3-methylphenyl)acetic acid or 2-amino-2-(4-methoxy-3-methylphenyl)acetic acid.

科学的研究の応用

Organic Synthesis

2-Amino-2-(4-chloro-3-methylphenyl)acetic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules and can undergo various chemical transformations, including:

- Oxidation : Converts the amino group to a nitro group.

- Reduction : Produces alcohol derivatives.

- Substitution : Alters the chlorine atom to introduce other functional groups.

Biological Studies

The compound has been used as a probe in biological research, particularly in studying enzyme inhibition and receptor binding. Its structural characteristics allow it to interact with various biological targets, making it valuable for pharmacological studies.

Neuropharmacological Effects

Research indicates that derivatives of this compound can modulate neurotransmitter systems, potentially influencing cognitive functions and neuroprotection during stress-related tasks.

Antioxidant Activity

Studies suggest that this compound exhibits significant antioxidant properties, acting as a free radical scavenger and providing cellular protection against oxidative stress.

Medicinal Chemistry

In medicinal chemistry, this compound holds promise for developing new therapeutic agents. Its ability to interact with specific biological pathways makes it a candidate for drug development aimed at treating various diseases.

Industrial Applications

The compound is also employed in the production of dyes, pigments, and other industrial chemicals due to its unique chemical structure and properties.

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound on excitatory amino acid receptors. Results indicated that this compound could enhance cognitive function under stress conditions by modulating neurotransmitter activity.

Case Study 2: Antioxidant Properties

Another research focused on the structure-antioxidant activity relationship of similar compounds. The findings suggested that this compound could effectively scavenge free radicals, demonstrating potential for therapeutic use in oxidative stress-related conditions.

作用機序

The mechanism by which 2-Amino-2-(4-chloro-3-methylphenyl)acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical profiles of 2-amino-2-arylacetic acids are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs

Stereochemical Considerations

Chirality profoundly impacts biological activity. For example, (S)-2-Amino-2-(4-chlorophenyl)acetic acid () is a chiral building block used in enantioselective synthesis, whereas its racemic counterpart may exhibit reduced specificity in target binding .

Economic and Industrial Relevance

Market analyses () reveal that fluorinated analogs like (2R)-2-amino-2-(2-fluorophenyl)acetic acid have established commercial demand, driven by applications in pharmaceuticals and agrochemicals .

Key Research Findings

Steric vs.

Halogen Influence : Bromine (in 4-bromo analog) increases molecular weight and lipophilicity, altering solubility and membrane permeability .

Functional Group Variations : Replacing the acetic acid moiety with a benzoic acid () shifts acidity (pKa) and hydrogen-bonding capacity, affecting bioavailability .

生物活性

2-Amino-2-(4-chloro-3-methylphenyl)acetic acid, also known as DL-4-Chlorophenylglycine , is a derivative of glycine with potential biological activities. This compound has garnered interest in various fields, including pharmacology and biochemistry, due to its structural characteristics and associated biological effects.

- Molecular Formula : C₈H₈ClNO₂

- Molecular Weight : 185.608 g/mol

- Melting Point : 220-230 °C

- Boiling Point : 328.8 °C at 760 mmHg

- Density : 1.4 g/cm³

1. Neuropharmacological Effects

Research indicates that derivatives of amino acids, including this compound, can influence neurotransmitter systems. Specifically, compounds like this have been shown to modulate the activity of excitatory amino acid receptors, which may have implications for neuroprotection and cognitive enhancement during stress-related tasks .

2. Antioxidant Activity

A study evaluating the structure-antioxidant activity relationship found that similar compounds exhibited significant antioxidant properties. This suggests that this compound could potentially act as a free radical scavenger, contributing to cellular protection against oxidative stress .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Neuropharmacological Study : A detailed examination revealed that glycine derivatives can enhance synaptic transmission and protect neurons from excitotoxicity. This property may be attributed to their ability to interact with NMDA receptors .

- Antioxidant Evaluation : The antioxidant activity was assessed using various in vitro assays, demonstrating that structurally similar compounds effectively reduced oxidative stress markers in cell cultures .

- Antimicrobial Testing : A comparative analysis of phenylglycine derivatives showed promising results against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values indicating effective antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-2-(4-chloro-3-methylphenyl)acetic acid, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via substitution reactions using halogenated phenyl precursors. For example, coupling 4-chloro-3-methylbenzyl halides with glycine derivatives under basic conditions (e.g., NaH in DMF). Reaction optimization involves:

- Catalyst Screening : Use Pd-based catalysts for cross-coupling reactions to enhance regioselectivity .

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity (>95%).

- Yield Improvement : Pre-activation of glycine derivatives (e.g., tert-butyloxycarbonyl protection) reduces side reactions.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the amino group (δ 3.1–3.5 ppm), acetic acid moiety (δ 2.5–2.8 ppm), and aromatic protons (δ 7.2–7.8 ppm). C signals for the quaternary carbon (C-Cl) appear at ~140 ppm .

- HPLC : Reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) assess purity (>98%).

- Mass Spectrometry : ESI-MS (negative mode) shows [M-H] peaks at m/z 228.1 (calculated for CHClNO).

Q. How should researchers purify this compound for in vitro assays?

- Methodological Answer :

- Acid-Base Extraction : Dissolve the crude product in NaOH (1M), wash with dichloromethane to remove non-polar impurities, then precipitate with HCl (1M) .

- Recrystallization : Use ethanol-water (3:1 v/v) at 4°C to isolate crystalline product.

- Lyophilization : For hygroscopic batches, lyophilize after neutralization to ensure solvent-free powder.

Advanced Research Questions

Q. How do computational docking studies predict the interaction of this compound with collagenase?

- Methodological Answer :

- Protein Preparation : Retrieve collagenase (PDB ID: 1CGL) and optimize hydrogen bonds using MOE or AutoDock Tools.

- Ligand Docking : Perform flexible docking (e.g., AutoDock Vina) to identify binding poses. Key interactions include:

- Hydrogen bonding between the amino group and Gln215 (bond length: ~2.0–2.2 Å) .

- π-π stacking between the chlorophenyl ring and Tyr201 (distance: 4.1–4.3 Å).

- Validation : Compare calculated Gibbs free energy (ΔG ≈ -6.5 kcal/mol) with experimental IC values (e.g., 10–50 µM).

Q. How can contradictions in reported IC values for this compound be resolved?

- Methodological Answer :

- Assay Standardization : Use identical enzyme batches (e.g., collagenase from Clostridium histolyticum) and buffer conditions (pH 7.4, 25°C).

- Control Experiments : Include positive controls (e.g., EDTA for metalloprotease inhibition) to validate enzyme activity.

- Data Normalization : Express IC relative to substrate concentration (e.g., [S] = K) to account for kinetic variability.

- Statistical Analysis : Apply ANOVA to compare replicates across studies and identify outliers .

Q. What is the impact of chlorine and methyl substituent positions on biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Chlorine Position : Meta-substitution (3-position) enhances steric complementarity with hydrophobic enzyme pockets, improving binding affinity by ~20% compared to para-substitution .

- Methyl Group : Ortho-methyl groups reduce rotational freedom, stabilizing π-π interactions (e.g., ΔΔG = -0.8 kcal/mol).

- Table: Substituent Effects on Collagenase Inhibition

| Substituent Position | IC (µM) | ΔG (kcal/mol) |

|---|---|---|

| 4-Cl, 3-Me | 12.4 ± 1.2 | -6.5 |

| 2-Cl, 5-Me | 28.7 ± 2.1 | -5.8 |

| 3-Cl, 4-Me | 18.9 ± 1.8 | -6.1 |

Q. How does stereochemistry influence the compound’s activity, and how can enantiomeric purity be ensured?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers.

- Stereochemical Impact : (R)-enantiomers show 3–5× higher affinity for IDO enzymes compared to (S)-forms due to better fit in the hydrophobic active site .

- Synthesis Control : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during glycine coupling to achieve >90% enantiomeric excess.

Data Contradiction Analysis

Q. Why do some studies report variable solubility profiles for this compound?

- Methodological Answer :

- Solvent Selection : Test solubility in DMSO (≥50 mg/mL), PBS (pH 7.4: ~2 mg/mL), and ethanol (15 mg/mL).

- Counterion Effects : Hydrochloride salts (e.g., 2-Amino-2-(3-pyridyl)acetic acid HCl) increase aqueous solubility by 30–50% compared to free acids .

- pH Dependence : Solubility decreases below pH 4 due to protonation of the amino group (pKa ≈ 8.1).

Advanced Methodological Resources

- Computational Tools : AMBER for MD simulations, AutoDock for ligand-receptor studies.

- Experimental Validation : SPR (surface plasmon resonance) to measure binding kinetics (K, k/k).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。